6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid
Overview
Description
S-8666 is a novel uricosuric diuretic compound known for its antihypertensive properties. It is chemically identified as 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid . This compound has shown significant potential in reducing blood pressure and promoting the excretion of uric acid, making it a valuable candidate for treating conditions like hypertension and hyperuricemia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-8666 involves multiple steps, starting from the appropriate benzofuran derivative. The key steps include chlorination, sulfonation, and carboxylation reactions. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride, sulfonating agents like sulfur trioxide, and carboxylating agents such as carbon dioxide under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of S-8666 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques like continuous flow reactors and automated purification systems. The use of high-efficiency catalysts and solvents ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
S-8666 undergoes various chemical reactions, including:
Oxidation: S-8666 can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction of S-8666 can lead to the formation of its corresponding amines.
Substitution: S-8666 can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of S-8666 .
Scientific Research Applications
S-8666 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying uricosuric diuretics and their chemical properties.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antihypertensive and uricosuric effects, making it a candidate for treating hypertension and gout.
Industry: Utilized in the development of new diuretic drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
S-8666 exerts its effects primarily through its action on the renal system. It inhibits the reabsorption of sodium and chloride ions in the thick ascending limb of Henle’s loop, leading to increased excretion of these ions and water. This diuretic effect helps reduce blood pressure. Additionally, S-8666 promotes the excretion of uric acid by inhibiting its reabsorption in the renal tubules, thus exhibiting uricosuric activity .
Comparison with Similar Compounds
Similar Compounds
Furosemide: A loop diuretic with similar diuretic properties but different chemical structure.
Tienilic Acid: Another uricosuric diuretic with comparable effects.
Indacrinone: A diuretic with both natriuretic and uricosuric properties
Uniqueness of S-8666
S-8666 stands out due to its high therapeutic index and enantioselectivity. The S-(−)-enantiomer of S-8666 is predominantly responsible for its antihypertensive activity, while the R-(+)-enantiomer is only slightly active . This enantioselectivity contributes to its efficacy and safety profile, making it a promising candidate for further development.
Properties
CAS No. |
103968-87-2 |
---|---|
Molecular Formula |
C11H11Cl2NO5S |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO5S/c1-14(2)20(17,18)7-4-5-3-6(11(15)16)19-10(5)9(13)8(7)12/h4,6H,3H2,1-2H3,(H,15,16) |
InChI Key |
ZTFUDCAAHOVUPH-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)CC(O2)C(=O)O)Cl)Cl |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)CC(O2)C(=O)O)Cl)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
108940-99-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-dimethylsulfamoyl-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid S 8666 S-8666 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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